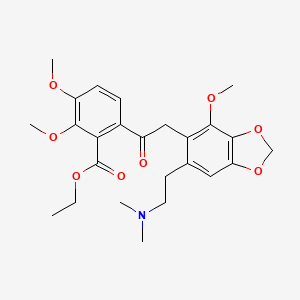

Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate

CAS No.: 71685-41-1

Cat. No.: VC18462035

Molecular Formula: C25H31NO8

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71685-41-1 |

|---|---|

| Molecular Formula | C25H31NO8 |

| Molecular Weight | 473.5 g/mol |

| IUPAC Name | ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate |

| Standard InChI | InChI=1S/C25H31NO8/c1-7-32-25(28)21-16(8-9-19(29-4)23(21)31-6)18(27)13-17-15(10-11-26(2)3)12-20-24(22(17)30-5)34-14-33-20/h8-9,12H,7,10-11,13-14H2,1-6H3 |

| Standard InChI Key | MKJDRNNCXMLCPO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C3=C(C=C2CCN(C)C)OCO3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate, reflects its intricate structure. Key features include:

-

A benzoate ester core substituted with methoxy groups at positions 2 and 3.

-

An acetyl-linked benzodioxole moiety bearing a 4-methoxy group and a 2-(dimethylamino)ethyl side chain.

-

Ethyl esterification at the carboxylic acid terminus, enhancing lipophilicity compared to its non-esterified analog, narceine .

The SMILES notation (\text{CCOC(=O)C1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C3=C(C=C2CCN(C)C)OCO3)OC) and InChIKey (MKJDRNNCXMLCPO-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical configuration.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 473.5 g/mol | |

| LogP (Partition Coefficient) | 2.76 | |

| Appearance | White to yellow crystalline powder | |

| Purity | ≥97% |

Analytical Characterization

Chromatographic Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column (3 µm particle size) effectively separates this compound. Typical conditions include:

-

Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid (formic acid for MS compatibility) .

-

Detection: UV absorbance or mass spectrometry for pharmacokinetic and impurity profiling .

Table 2: HPLC Method Parameters

| Parameter | Specification | Source |

|---|---|---|

| Column | Newcrom R1 (100 Å pore size) | |

| Mobile Phase | MeCN:H₂O:H₃PO₄ (gradient) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV-Vis (210–400 nm) |

This method supports both qualitative analysis and preparative-scale isolation, critical for purity assessment and downstream applications .

Future Research Directions

-

Receptor Binding Assays: Systematic screening against GPCRs (e.g., serotonin, adrenergic receptors) to identify targets.

-

Metabolic Stability Studies: Profiling hydrolysis kinetics in plasma and hepatic microsomes.

-

Structure-Activity Relationships (SAR): Modifying the ester, methoxy, or amine groups to optimize potency and bioavailability.

-

Toxicological Profiling: Acute and chronic toxicity assessments in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume